(S)-1-(Pyridin-2-yl)ethanol
Overview
Description
“(S)-1-(Pyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid, semi-solid, or liquid form .
Synthesis Analysis
The synthesis of “(S)-1-(Pyridin-2-yl)ethanol” involves various reactions. For instance, it can be synthesized through a catalyst-free reaction involving N-hetaryl ureas and alcohols . This environmentally friendly technique can yield a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis
The InChI code for “(S)-1-(Pyridin-2-yl)ethanol” is 1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 . The InChI key is PPHIIIRFJKDTLG-LURJTMIESA-N .Chemical Reactions Analysis
The chemical reactions involving “(S)-1-(Pyridin-2-yl)ethanol” are diverse. For example, 2-(2-pyridyl)ethanol derivatives can react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis
“(S)-1-(Pyridin-2-yl)ethanol” is a liquid at room temperature . It has a density of 1.093 g/mL at 25 °C .Scientific Research Applications
2-(Pyridin-2-yl)ethanol as a Protecting Group
2-(Pyridin-2-yl)ethanol has been demonstrated to serve effectively as a protecting group for methacrylic acid (MAA). This protecting group can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures of 110 °C or above. It exhibits stability under acidic conditions and resists catalytic hydrogenolysis. The utilization of 2-(pyridin-2-yl)ethanol as a protecting group is expected to be widely adopted in polymer chemistry due to its commercial availability and affordability (Elladiou & Patrickios, 2012).
Synthesis of Beta3-Adrenergic Receptor Agonists
Chemoenzymatic Synthesis Route
A chemoenzymatic scalable route has been developed for synthesizing optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists. This synthesis involves kinetic resolution performed in the presence of Candida antarctica lipase, leading to enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, which is then converted into the desired product (Perrone et al., 2006).
Complexation and Docking Studies
Complexation with CuII and CdII
The reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde leads to the formation of compounds that complex with copper(II) and cadmium(II). These complexes have been characterized and studied for their potential interaction with selected biomolecules, showcasing the structural versatility and potential biological relevance of derivatives of 2-(pyridin-2-yl)ethanol (Mardani et al., 2019).
Molecular Structure of Intermediate
Knoevenagel Condensation Reaction
The synthesis of 1-phenyl-2-(2-pyridyl)ethanol via the Knoevenagel condensation reaction of 2-methylpyridine with benzaldehyde has been studied. The compound exhibits interesting properties related to stability and hydrogen bond formation, providing insights into the synthesis and properties of similar compounds (Percino et al., 2015).
Water Oxidation Catalysts
Ru Complexes for Water Oxidation
A family of Ru complexes, synthesized for water oxidation, showcases the application of pyridine derivatives in developing efficient catalysts for oxygen evolution reactions. These complexes highlight the role of the axial pyridine ligand in influencing the electronic absorption and redox properties of the catalysts, contributing to significant advancements in water oxidation catalysis (Zong & Thummel, 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(1S)-1-pyridin-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyridin-2-yl)ethanol | |
CAS RN |
59042-90-9 | |
Record name | (1S)-1-(pyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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